molecular formula C5H11NO2S B13478800 3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one

3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one

Cat. No.: B13478800
M. Wt: 149.21 g/mol
InChI Key: BNMJRDOCIOZSMU-UHFFFAOYSA-N
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Description

3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one is a chemical compound with a unique structure that includes a thiolane ring, an imino group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a thiol group and an imino group. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-imino-3-methyl-1lambda6-thiolan-1-one: shares similarities with other thiolane derivatives and imino compounds.

    Thiolan-1-one derivatives: Compounds with similar thiolane rings but different substituents.

    Imino compounds: Compounds with imino groups but different ring structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

1-imino-3-methyl-1-oxothiolan-3-ol

InChI

InChI=1S/C5H11NO2S/c1-5(7)2-3-9(6,8)4-5/h6-7H,2-4H2,1H3

InChI Key

BNMJRDOCIOZSMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=N)(=O)C1)O

Origin of Product

United States

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